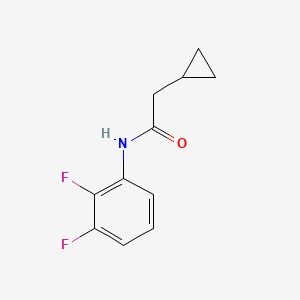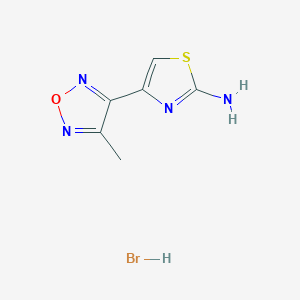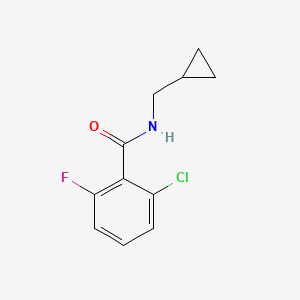
1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine is an organic compound with the molecular formula C12H14ClFN2O. It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry. The compound features a benzoyl group substituted with chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purification process may include recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzoyl chloride: A precursor used in the synthesis of 1-(2-Chloro-4-fluorobenzoyl)-4-methylpiperazine.
4-Fluorobenzoyl chloride: Another benzoyl chloride derivative with similar reactivity.
2-Fluorobenzoyl chloride: A related compound with a single fluorine substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the benzoyl group can enhance its interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H14ClFN2O |
|---|---|
Molecular Weight |
256.70 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14ClFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(14)8-11(10)13/h2-3,8H,4-7H2,1H3 |
InChI Key |
QYEWJYNMEXXLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B12236504.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B12236509.png)
![4-cyclopropyl-3-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12236523.png)
![3-Bromo-4-({1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12236526.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236529.png)
![1,3,5-trimethyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B12236530.png)
![1-(Azepan-1-yl)-2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236538.png)
![3-Cyclopropyl-6-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12236546.png)
![5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12236550.png)


![3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12236556.png)

![3-[[(1-Ethyl-3-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12236578.png)
